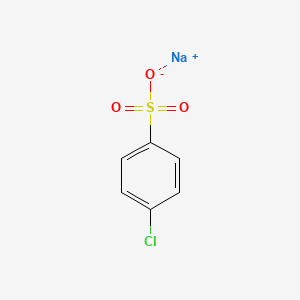
2,6-Pyrazindiamin
Übersicht
Beschreibung
2,6-Pyrazinediamine, also known as pyrazine-2,6-diamine, is an organic compound with the molecular formula C4H6N4. It is a derivative of pyrazine, characterized by the presence of two amino groups at the 2 and 6 positions on the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
2,6-Pyrazinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an antitumor agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Mode of Action
It is known that many diamines interact with their targets through hydrogen bonding and ionic interactions
Biochemical Pathways
The biochemical pathways affected by 2,6-Pyrazinediamine are currently unknown. Given the compound’s structure, it may potentially interact with various enzymes and receptors, thereby influencing multiple biochemical pathways
Pharmacokinetics
The impact of these properties on the bioavailability of 2,6-Pyrazinediamine is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,6-Pyrazinediamine is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Pyrazinediamine can be synthesized through several methods. One common approach involves the reduction of 2,6-dinitropyrazine using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C and a pressure of 1-2 atm .
Industrial Production Methods: In industrial settings, 2,6-Pyrazinediamine is often produced via the catalytic hydrogenation of 2,6-dinitropyrazine. This process involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Pyrazinediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dinitropyrazine.
Reduction: It can be reduced to form pyrazine.
Substitution: The amino groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under mild conditions.
Major Products Formed:
Oxidation: 2,6-Dinitropyrazine.
Reduction: Pyrazine.
Substitution: Various substituted pyrazines, depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
2,5-Diaminopyrazine: Similar structure but with amino groups at the 2 and 5 positions.
2,3-Diaminopyrazine: Similar structure but with amino groups at the 2 and 3 positions.
2,6-Diamino-3,5-dinitropyrazine-1-oxide: A derivative with additional nitro groups and an oxide group.
Uniqueness: 2,6-Pyrazinediamine is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with molecular targets, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
pyrazine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRUCENCQMAGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336573 | |
| Record name | 2,6-Pyrazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41536-80-5 | |
| Record name | 2,6-Pyrazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Pyrazinediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine (CGS 4270) exert its diuretic effect?
A1: While the precise mechanism is not fully elucidated in the provided research, CGS 4270 is identified as an amiloride-type diuretic []. Amiloride is known to act on the epithelial sodium channel (ENaC) in the kidneys, inhibiting sodium reabsorption. This leads to increased sodium excretion in the urine, followed by water, resulting in diuresis.
Q2: What is known about the structure of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine (CGS 4270)?
A3: The structure of CGS 4270 was confirmed through various methods including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray analysis []. This research demonstrated that the reaction of amiloride hydrochloride with bromine under alkaline conditions yields CGS 4270 through a dehydrogenation process.
Q3: Are there any in vivo studies demonstrating the diuretic effects of CGS 4270?
A4: Yes, studies in rats and dogs show that CGS 4270 induces diuresis and saluresis, similar to amiloride []. Additionally, combining CGS 4270 with hydrochlorothiazide in rats resulted in a synergistic effect on diuresis and saluresis while normalizing potassium levels []. This highlights its potential for combination therapy in managing hypertension.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine](/img/structure/B1297807.png)









